N-Acetyl Zonisamide

Übersicht

Beschreibung

N-Acetyl Zonisamide is a derivative of zonisamide, a sulfonamide anticonvulsant used primarily in the treatment of epilepsy. It is formed through the acetylation of zonisamide and retains many of the parent compound’s pharmacological properties. This compound is of interest due to its potential therapeutic applications and its role in the metabolic pathway of zonisamide.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-Acetyl Zonisamide typically involves the acetylation of zonisamide. This process can be carried out using acetic anhydride or acetyl chloride in the presence of a base such as pyridine. The reaction is generally conducted under mild conditions, with the temperature maintained around room temperature to 50°C.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions: N-Acetyl Zonisamide undergoes several types of chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Oxidation: Oxidized derivatives of the benzisoxazole ring.

Reduction: Reduced forms of the sulfonamide group.

Substitution: Substituted sulfonamide derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Mechanism of Action

N-Acetyl Zonisamide is characterized by its chemical formula and is known to exhibit several pharmacological actions similar to its parent compound, zonisamide. The mechanisms of action include:

- Voltage-Gated Sodium Channel Blockade : NAZ inhibits sodium channels, which stabilizes neuronal membranes and reduces excitability.

- T-Type Calcium Channel Modulation : It affects T-type calcium channels, contributing to its antiseizure effects.

- GABAergic Enhancement : NAZ enhances GABA-mediated inhibition by increasing presynaptic GABA release and inhibiting reuptake, thus promoting inhibitory neurotransmission.

- Free Radical Scavenging : Research indicates that NAZ may also possess antioxidant properties, protecting neurons from oxidative stress associated with seizures and other neurological conditions .

Epilepsy Management

NAZ has been studied primarily for its efficacy in managing epilepsy. Clinical trials have demonstrated that it can be used as both monotherapy and adjunctive therapy for focal seizures. The following table summarizes key findings from clinical studies:

| Study Type | Population | Treatment Regimen | Outcome |

|---|---|---|---|

| Phase II Trials | Adults | NAZ 200–500 mg/day | 50% seizure reduction in 67% of patients |

| Pediatric Trials | Children (6-17) | NAZ titrated to 8 mg/kg/d | Responder rate of 50% vs. 31% placebo |

| Meta-Analysis | Various | NAZ add-on treatment | Risk ratio of 1.86 for at least 50% reduction |

These studies indicate that NAZ is effective in reducing seizure frequency and improving overall patient outcomes .

Neuroprotection

Apart from its anticonvulsant properties, NAZ has shown promise in neuroprotective applications. It may help mitigate neuronal damage associated with conditions like traumatic brain injury and ischemia by:

- Reducing glutamate-induced excitotoxicity.

- Scavenging free radicals, thereby minimizing oxidative stress .

Other Potential Uses

Emerging research suggests that NAZ may have applications beyond epilepsy, including:

- Migraine Treatment : Some studies indicate efficacy in reducing the frequency and severity of migraines.

- Weight Management : Preliminary findings suggest a potential role in obesity management through appetite suppression mechanisms .

Case Studies

Several case studies have been documented that illustrate the clinical applications of this compound:

- Case Study 1 : A 34-year-old patient with refractory focal epilepsy showed a significant reduction in seizure frequency after initiating treatment with NAZ as an adjunct to existing AEDs. The patient reported an improved quality of life with minimal side effects.

- Case Study 2 : In a pediatric cohort, children treated with NAZ demonstrated improved seizure control compared to those receiving traditional AEDs alone, supporting its use as a first-line treatment option in certain cases.

Wirkmechanismus

The precise mechanism of action of N-Acetyl Zonisamide is not fully understood, but it is believed to involve the modulation of ion channels. It may block repetitive firing of voltage-gated sodium channels and reduce T-type calcium channel currents. Additionally, it might interact with gamma-aminobutyric acid (GABA) receptors, enhancing inhibitory neurotransmission and reducing excitatory neurotransmission .

Vergleich Mit ähnlichen Verbindungen

Zonisamide: The parent compound, used as an anticonvulsant.

Acetazolamide: Another sulfonamide with anticonvulsant properties.

Topiramate: A structurally different anticonvulsant with similar therapeutic uses.

Uniqueness: N-Acetyl Zonisamide is unique due to its specific acetylated structure, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to its parent compound, zonisamide. This structural modification can influence its metabolism, efficacy, and safety profile .

Biologische Aktivität

N-Acetyl Zonisamide (NAZ) is a derivative of zonisamide, an established antiepileptic drug (AED) known for its broad spectrum of pharmacological activities. This article explores the biological activity of NAZ, focusing on its mechanisms of action, therapeutic effects, and associated case studies.

NAZ exhibits several mechanisms that contribute to its biological activity, similar to its parent compound, zonisamide. Key mechanisms include:

- Inhibition of Voltage-Gated Sodium Channels : NAZ blocks voltage-dependent sodium channels, which is crucial for preventing sustained neuronal firing and controlling seizures.

- T-Type Calcium Channel Modulation : It reduces T-type calcium channel currents, which are involved in neuronal excitability and may play a role in absence seizures.

- Gamma-Aminobutyric Acid (GABA) Enhancement : NAZ enhances GABA-mediated inhibition, contributing to its anticonvulsant properties by increasing inhibitory neurotransmission.

- Free Radical Scavenging : The compound exhibits antioxidant properties by scavenging reactive oxygen species (ROS), which may protect neurons from oxidative stress-related damage.

Pharmacokinetics and Metabolism

NAZ is metabolized in the liver through the cytochrome P450 pathway, similar to zonisamide. It has a favorable pharmacokinetic profile characterized by:

- Long Half-Life : This allows for once-daily dosing, improving patient compliance.

- Low Protein Binding : This minimizes interactions with other medications.

Therapeutic Efficacy

NAZ has been evaluated for its efficacy in epilepsy management. Clinical studies have shown that it is effective as an adjunctive therapy in patients with refractory focal seizures. The following table summarizes findings from various studies on the efficacy of NAZ:

| Study Type | Population | Dosage | Responder Rate | Seizure Frequency Reduction |

|---|---|---|---|---|

| Phase II | Adults | 8 mg/kg/day | 50% | 26% - 73% |

| Phase III | Children | 8 mg/kg/day | 50% | 50% |

Case Studies

Several case studies highlight the clinical application and biological effects of NAZ:

-

Case Study on Efficacy :

A study involving patients with refractory epilepsy demonstrated that after 12 weeks of treatment with NAZ, a significant number of patients achieved a ≥50% reduction in seizure frequency compared to baseline levels. The responder rate was notably higher in those receiving NAZ compared to placebo. -

Neuroprotective Effects :

In a controlled study, NAZ was found to enhance cell viability in neuroblastoma cells under oxidative stress conditions. This suggests potential neuroprotective effects that could be beneficial in neurodegenerative diseases. -

Adverse Effects and Discontinuation :

A review indicated that while NAZ is generally well-tolerated, some patients experienced psychiatric adverse events leading to discontinuation. Monitoring for cognitive side effects is essential during treatment.

Eigenschaften

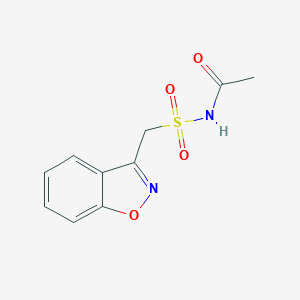

IUPAC Name |

N-(1,2-benzoxazol-3-ylmethylsulfonyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O4S/c1-7(13)12-17(14,15)6-9-8-4-2-3-5-10(8)16-11-9/h2-5H,6H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXFUTAFSEXINIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NS(=O)(=O)CC1=NOC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40440421 | |

| Record name | N-Acetyl Zonisamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40440421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68936-43-6 | |

| Record name | N-[(1,2-Benzisoxazol-3-ylmethyl)sulfonyl]acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68936-43-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Acetyl zonisamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068936436 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Acetyl Zonisamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40440421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-ACETYL ZONISAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W578C73W1Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N-acetyl zonisamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0060603 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.